Piperonyloyl chloride

Catalog No.
S671889
CAS No.
25054-53-9
M.F
C8H5ClO3
M. Wt
184.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperonyloyl chloride

CAS Number

25054-53-9

Product Name

Piperonyloyl chloride

IUPAC Name

1,3-benzodioxole-5-carbonyl chloride

Molecular Formula

C8H5ClO3

Molecular Weight

184.57 g/mol

InChI

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

ZRSGZIMDIHBXIN-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)Cl

Studying Solvent Reactivity

One application of piperonyloyl chloride lies in its use as a substrate for evaluating the reactivity of various solvents. Researchers can measure the rate at which piperonyloyl chloride undergoes a chemical reaction (solvolysis) in different solvents. This information provides valuable insights into the solvent's polarity, nucleophilicity, and overall reactivity profile. A study published in the journal "International Journal of Chemical Kinetics" demonstrates this application, evaluating the solvolysis rate constants of piperonyloyl chloride in 27 different solvents [].

Organic Synthesis

The primary use of piperonyloyl chloride lies in its role as a building block for the synthesis of more complex organic molecules. Due to its reactive acyl chloride group, piperonyloyl chloride can participate in various organic reactions to form new carbon-carbon and carbon-heteroatom bonds. Some examples of complex molecules synthesized using piperonyloyl chloride include:

  • 2-phenylbenzimidazoles: These heterocyclic compounds possess various biological activities and are of interest in medicinal chemistry research.
  • (Z)-3-hydroxy-1-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-3-phenylprop-2-en-1-one: This molecule exhibits antiproliferative properties and is being explored for its potential as an anti-cancer agent.
  • Pongapinone A: This naturally occurring compound isolated from the Pongamia pinnata plant possesses antifungal properties.

Piperonyloyl chloride is an organic compound with the molecular formula C₈H₅ClO₃ and is also known by its CAS number 25054-53-9. It is a derivative of piperic acid, characterized by the presence of a chlorinated acyl group. The compound has a distinctive structure that includes a methylenedioxy group, which contributes to its reactivity and biological properties. Piperonyloyl chloride is typically a colorless to pale yellow liquid, and it is known for its use in various chemical syntheses and applications in the pharmaceutical and agricultural industries.

  • Acylation Reactions: It can act as an acylating agent, introducing the piperonyloyl group into various substrates through nucleophilic acyl substitution.
  • Solvolysis: The compound undergoes solvolysis reactions, which have been reported to proceed via an electron-rich acyl transfer mechanism .
  • Formation of Piperonyl Derivatives: Piperonyloyl chloride can react with amines, alcohols, and other nucleophiles to form piperonyl derivatives, which are valuable in medicinal chemistry.

Piperonyloyl chloride exhibits notable biological activities, particularly in relation to its derivatives. Some of these activities include:

  • Antimicrobial Properties: Compounds derived from piperonyloyl chloride have shown effectiveness against various bacterial strains.
  • Insecticidal Activity: Its derivatives are explored for their potential as insecticides, benefiting from the structural features that enhance biological activity.
  • Pharmacological Potential: Research indicates that piperonyloyl-containing compounds may possess analgesic and anti-inflammatory properties.

Piperonyloyl chloride can be synthesized through several methods:

  • Chlorination of Piperic Acid: One common method involves the reaction of piperic acid with thionyl chloride. This process allows for the conversion of the carboxylic acid group into the corresponding acyl chloride .
  • Continuous Flow Reaction: A modern approach utilizes continuous flow reactors for synthesizing piperonyloyl chloride. This method enhances yield and purity while minimizing byproducts. The process involves mixing piperonyl butoxide with a chlorinating agent, followed by reaction under controlled conditions .
  • Solvent-Free Methods: Recent advancements have also explored solvent-free methods that utilize solid-phase reactions to simplify the synthesis while maintaining high efficiency.

Piperonyloyl chloride has various applications across different fields:

  • Pharmaceutical Industry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting pain relief and inflammation.
  • Agricultural Chemicals: The compound serves as a precursor for developing insecticides and fungicides due to its biological activity against pests.
  • Flavoring Agents: Its derivatives are sometimes utilized in the food industry as flavoring agents owing to their aromatic properties.

Studies on piperonyloyl chloride interactions primarily focus on its reactivity with nucleophiles. The compound's electrophilic nature allows it to readily react with amines and alcohols, leading to various derivatives that may have enhanced biological properties. Additionally, research into its environmental interactions suggests that while it is effective in targeted applications, care must be taken due to potential toxicity associated with its degradation products .

Piperonyloyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
Piperic AcidContains a carboxylic acid groupPrecursor to piperonyloyl chloride
Benzoyl ChlorideAromatic ring with carbonyl and chlorineCommonly used in acylation but lacks methylenedioxy
4-Methoxybenzoyl ChlorideMethoxy group on aromatic ringSimilar reactivity but different substituents
2-Hydroxybenzoyl ChlorideHydroxy group on aromatic ringProvides different solubility and reactivity profiles

Piperonyloyl chloride is unique due to the presence of both methylenedioxy and chlorinated acyl functionalities, which enhance its reactivity and biological activity compared to other related compounds.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Piperonyloyl chloride

Dates

Last modified: 08-15-2023

Explore Compound Types